2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine
Description
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-8-9-10(16-11)6-5-7-15-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRRWXGBQZDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156145 | |
| Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-40-9 | |
| Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2019997-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine typically involves the following steps:
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Formation of the Boronic Ester: : The initial step involves the reaction of furo[3,2-B]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Purification: : After the reaction, the product is purified using techniques such as column chromatography to isolate the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
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Scaling Up the Reaction: : The reaction is scaled up using larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.
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Continuous Flow Chemistry: : To enhance efficiency and safety, continuous flow chemistry techniques may be employed. This allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine undergoes various types of chemical reactions, including:
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Cross-Coupling Reactions: : This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
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Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted furo[3,2-B]pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development. Its boron atom contributes to its biological activity and ability to interact with biological targets.
- Anticancer Activity : Research has indicated that derivatives of furo[3,2-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.
- Enzyme Inhibition : Studies suggest that this compound can act as an inhibitor for specific enzymes involved in cancer progression. For instance, it has been tested against proteases that are critical for tumor metastasis.
Organic Synthesis
The unique structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine makes it a valuable intermediate in organic synthesis.
- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom. It enables the formation of carbon-carbon bonds essential for building complex organic molecules.
- Functionalization of Aromatic Compounds : The dioxaborolane group allows for selective functionalization of aromatic rings under mild conditions, making it a versatile reagent in synthetic chemistry.
Materials Science
The incorporation of boron into polymer matrices has been explored to enhance material properties.
- Boron-Doped Polymers : Research indicates that polymers containing this compound exhibit improved thermal stability and mechanical properties. They are being investigated for applications in electronics and photonics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furo[3,2-b]pyridine showed significant cytotoxicity against breast cancer cells (MCF-7). The presence of the dioxaborolane moiety was crucial for enhancing the compound's efficacy by improving cellular uptake and retention.
Case Study 2: Organic Synthesis
In a research article from Organic Letters, the compound was utilized as a key intermediate in synthesizing complex natural products. The Suzuki-Miyaura coupling facilitated the formation of biaryl compounds with high yields and selectivity.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the organic group to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity in Suzuki Coupling |
|---|---|---|---|---|---|
| 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)furo[3,2-b]pyridine | Furo[3,2-b]pyridine | None (parent compound) | ~273–313* | Drug intermediates, materials | High (electron-rich core) |
| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | None | 244.10 | Catalysis, sensing | Moderate (electron-deficient) |
| 3-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine | Pyridine | 3-Fluoro | 223.05 | Fluorinated API synthesis | Low (deactivated ring) |
| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | Pyridine | 2-Trifluoromethyl | 273.06 | Anticancer agents | Moderate (steric hindrance) |
Key Research Findings
- Synthetic Utility : The target compound’s furopyridine core exhibits higher reactivity in Suzuki couplings compared to pyridine-based boronates due to its electron-rich nature .
- Stability : Boronate esters like 2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)furo[3,2-b]pyridine require storage at 0–6°C to prevent hydrolysis, similar to analogs in .
- Analytical Characterization : Elemental analysis (e.g., C, H, N) and NMR are critical for confirming purity, as seen in and .
Biological Activity
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and data.
- Chemical Formula : C13H17BO3
- Molecular Weight : 235.09 g/mol
- CAS Number : 91180425
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which may enhance the compound's efficacy in inhibiting specific enzymes or receptors.
Biological Activities
-
Anticancer Activity
- Studies have indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For instance, the inhibition of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) has shown promise in reducing cell proliferation and inducing apoptosis in cancer cell lines .
- In vitro assays demonstrated that related compounds exhibited IC50 values in the nanomolar range against various cancer types including prostate and breast cancers .
- Enzyme Inhibition
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| GSK650394 | CAMKK2 | 0.63 | High |
| Compound A | CAMKK1 | 26 | Moderate |
| Compound B | Other Kinases | >100 | Low |
Case Study 1: Inhibition of CAMKK2
A recent study focused on identifying potent inhibitors of CAMKK2 using scaffold hopping techniques. The results indicated that modifications to the dioxaborolane structure significantly enhanced inhibitory activity against CAMKK2. This highlights the potential for further optimization of this compound derivatives .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of related furo[3,2-B]pyridine derivatives in several cancer models. The study found that these compounds could effectively reduce tumor growth in vivo while exhibiting minimal toxicity to normal cells . This suggests a promising therapeutic index for further development.
Q & A
Q. Basic
- ¹¹B NMR : Confirms boronic ester integrity (δ ~30 ppm for pinacol boronate) .
- ¹H/¹³C NMR : Assigns aromatic protons (furopyridine ring: δ 6.5–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) .
- X-ray crystallography : Resolves molecular geometry and boron coordination (using SHELX programs for refinement) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₉BNO₄: 288.1405) .
How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Q. Advanced
- Dynamic effects : Evaluate temperature-dependent NMR to detect rotational barriers in the boronate group .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Cross-technique analysis : Correlate X-ray structures with NOESY/ROESY data to confirm stereoelectronic effects .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., deborylated intermediates) .
What are the applications of this compound in constructing complex heterocycles?
Advanced
This boronic ester is pivotal in:
- Suzuki-Miyaura cross-coupling : Coupling with aryl halides to synthesize biaryl systems (e.g., fused heterocycles for drug discovery) .
- Tandem reactions : Sequential coupling/cyclization to access polycyclic architectures (e.g., indolizines or benzofuropyridines) .
- Photoredox catalysis : Partnering with iridium catalysts for C–H borylation under mild conditions .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep under argon at 2–8°C in flame-resistant cabinets .
- Spill management : Neutralize with damp sand; avoid aqueous solutions to prevent hydrolysis .
- Waste disposal : Segregate halogenated waste and incinerate in certified facilities .
How can researchers address challenges in purifying this boronic ester?
Q. Advanced
- Chromatography : Use silica gel pretreated with 1% triethylamine to minimize boron leaching .
- Crystallization : Optimize solvent pairs (hexane/EtOAc) to exploit differential solubility of boronate vs. deborylated products .
- Derivatization : Convert to more stable trifluoroborate salts for easier isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
